molecular formula C9H14O2 B2965413 2-Spiro[3.3]heptan-3-ylacetic acid CAS No. 2309457-81-4

2-Spiro[3.3]heptan-3-ylacetic acid

Cat. No. B2965413
CAS RN: 2309457-81-4
M. Wt: 154.209
InChI Key: FEVBUYYMHSYKSL-UHFFFAOYSA-N
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Description

“2-Spiro[3.3]heptan-3-ylacetic acid” is a compound that belongs to the family of sterically constrained amino acids . It is derived from the spiro[3.3]heptane core , which is a key structural element in chemistry and is often used in medicinal chemistry as a 3D-shaped scaffold .


Synthesis Analysis

The synthesis of “2-Spiro[3.3]heptan-3-ylacetic acid” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This synthesis process adds these novel amino acids to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .


Molecular Structure Analysis

The molecular structure of “2-Spiro[3.3]heptan-3-ylacetic acid” is derived from the spiro[3.3]heptane core . The spiro[3.3]heptane core is characterized by its non-coplanar exit vectors, which can mimic the mono-, meta-, and para-substituted benzene rings in drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Spiro[3.3]heptan-3-ylacetic acid” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This process constructs the four-membered rings in the spirocyclic scaffold .

Scientific Research Applications

Non-Aromatic Metal-Organic Frameworks (MOFs)

Fecht’s acid, also known as Spiro[3.3]heptane-2,6-dicarboxylic acid, has been examined as a non-aromatic terephthalic acid isostere . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates, which has implications for pore chemistry and control of interpenetration . This has been demonstrated in the structures of two new MOFs .

High Thermal Stability

Complex 1, a three-dimensional rod packed structure consisting of Yb-carboxylate chains bridged by SHDC linkers, exhibits surprisingly high thermal stability for a spirocyclic cyclobutane derivative . This property makes it a potential candidate for applications that require materials with high thermal resistance.

Synthesis of Amino Acids

The 2-azaspiro[3.3]heptane scaffold has been used in the construction of functionalized sterically constrained amino acids . The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds ornithine and GABA, respectively .

Drug Design

The sterically constrained molecular framework of 2-Spiro[3.3]heptan-3-ylacetic acid makes it a potential candidate for the design of peptidomimetic drugs . Due to pre-organization of functional groups, sterically constrained compounds can be much more efficient and selective ligands for various biological targets .

Ligand Design for Metallosupramolecular Species

The unique structure of 2-Spiro[3.3]heptan-3-ylacetic acid makes it a potential candidate for ligand design in metallosupramolecular species . The careful design of ligands is crucial for achieving the properties sought after in these materials, especially for applications in small molecule separations, catalysis, and sensing .

Synthesis of Spirocyclic Compounds

The synthesis of (racemic) spiro[3.3]heptanones has been reported , indicating the potential use of 2-Spiro[3.3]heptan-3-ylacetic acid in the synthesis of other spirocyclic compounds.

Future Directions

The spiro[3.3]heptane core, from which “2-Spiro[3.3]heptan-3-ylacetic acid” is derived, has been shown to be a saturated benzene bioisostere . This suggests that it has potential for use in the development of new drugs . Furthermore, the synthesis of “2-Spiro[3.3]heptan-3-ylacetic acid” adds to the family of sterically constrained amino acids, which have aroused much interest in the last decade due to their potential use in chemistry, biochemistry, and drug design .

properties

IUPAC Name

2-spiro[3.3]heptan-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)6-7-2-5-9(7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVBUYYMHSYKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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